molecular formula C16H15BrO2 B3231935 Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate CAS No. 133085-87-7

Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

Cat. No. B3231935
M. Wt: 319.19 g/mol
InChI Key: SCQUWJNTFMIYAV-UHFFFAOYSA-N
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Patent
US07132456B2

Procedure details

4′-Bromomethyl-biphenyl-2-carboxylic acid ethyl ester was prepared in a similar fashion to 4′-bromomethyl-biphenyl-3-carboxylic acid ethyl ester as described. 4′-Methyl-biphenyl-2-carboxylic acid ethyl ester (5.58 g, 23.22 mmol, 1 eq.) in carbon tetrachloride was treated with N-bromosuccinimide (4.96 g, 27.86 mmol, 1.2 eq.) and 2,2′-azobisisobutyronitrile (0.19 g, 1.16 mmol, 5 mol %). When complete, the reaction was worked up as described to give a yellow oil. The oil was purified by silica gel flash chromatography using 5% EtOAc in hexane as the mobile phase. Fractions containing the product were pooled and the solvent removed in vacuo to give 4′-bromomethyl-biphenyl-2-carboxylic acid ethyl ester (7.32 g, 99% yield) as a yellow oil.
Name
4′-bromomethyl-biphenyl-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.58 g
Type
reactant
Reaction Step Two
Quantity
4.96 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.19 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[CH:7]=[C:8]([C:12]2[CH:17]=[CH:16][C:15]([CH2:18][Br:19])=[CH:14][CH:13]=2)[CH:9]=[CH:10][CH:11]=1)=O)C.[CH2:20]([O:22][C:23](C1C(C2C=CC(C)=CC=2)=CC=CC=1)=[O:24])[CH3:21].BrN1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[CH2:20]([O:22][C:23]([C:7]1[C:8]([C:12]2[CH:13]=[CH:14][C:15]([CH2:18][Br:19])=[CH:16][CH:17]=2)=[CH:9][CH:10]=[CH:11][CH:6]=1)=[O:24])[CH3:21]

Inputs

Step One
Name
4′-bromomethyl-biphenyl-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=C(C=CC1)C1=CC=C(C=C1)CBr
Step Two
Name
Quantity
5.58 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=CC=CC1)C1=CC=C(C=C1)C
Name
Quantity
4.96 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.19 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by silica gel flash chromatography
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=CC=CC1)C1=CC=C(C=C1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 7.32 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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